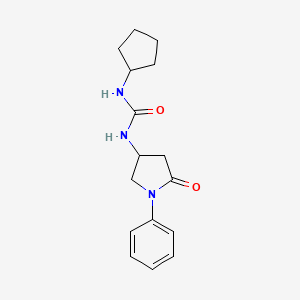
1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Stereochemical Studies and Saturated Heterocycles
Research into stereochemical aspects and the synthesis of saturated heterocycles involves the preparation of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and -l-cyclohexanols. These studies provide foundational knowledge for the development of compounds with specific configurations, critical for drug design and molecular interaction studies (F. Fülöp, G. Bernáth, & P. Sohår, 1985).
Synthesis of 2-Arylpyrrolidine-1-Carboxamides
A novel approach for synthesizing previously unknown 2-arylpyrrolidine-1-carboxamides, which involves acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas, has been reported. This synthesis method highlights the versatility of urea derivatives in facilitating the creation of compounds with potential biological activities (A. Smolobochkin et al., 2017).
Nature of Urea-Fluoride Interaction
Studies on the interaction between urea derivatives and fluoride ions have provided insights into hydrogen bonding and proton transfer mechanisms. These findings are significant for understanding the chemical behavior of urea derivatives in different environments, which is essential for their application in chemical sensors and molecular recognition systems (M. Boiocchi et al., 2004).
Corrosion Inhibition Performance
Urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, demonstrating the potential of these compounds in protecting metals against corrosion. This application is crucial for extending the lifespan of metal components in industrial settings (B. Mistry et al., 2011).
Complexation-Induced Unfolding of Heterocyclic Ureas
Research on the complexation-induced unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes has implications for the design of self-assembling materials. These studies contribute to the development of novel materials with tailored properties for specific applications (Perry S. Corbin et al., 2001).
Synthesis and Activity of PI3 Kinase Inhibitor Metabolites
The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the application of urea derivatives in the development of therapeutic agents. This research demonstrates the potential of these compounds in targeting specific biological pathways for disease treatment (Zecheng Chen et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQSTXXMOAYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

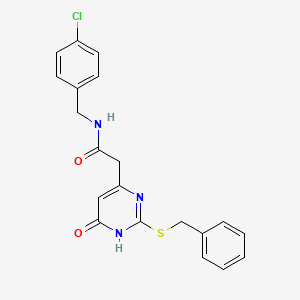
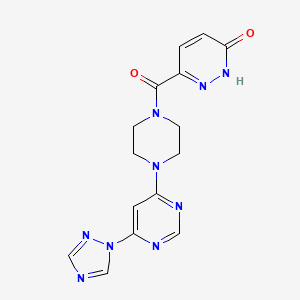
![tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate](/img/structure/B2533262.png)
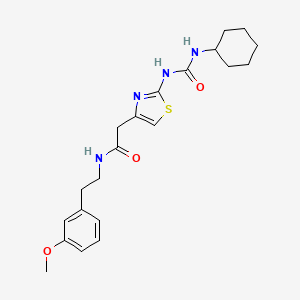
![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/no-structure.png)
![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)

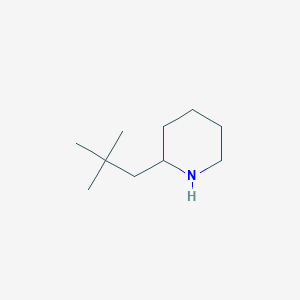
amine dihydrochloride](/img/structure/B2533277.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)